molecular formula C45H54N4O8 B1196246 ビノレルビン CAS No. 71486-22-1

ビノレルビン

カタログ番号: B1196246
CAS番号: 71486-22-1
分子量: 778.9 g/mol
InChIキー: GBABOYUKABKIAF-BNOAFZRRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

Target of Action

Vinorelbine, a semi-synthetic vinca-alkaloid, primarily targets microtubules . Microtubules, derived from polymers of tubulin, play a crucial role in cell division .

Mode of Action

Vinorelbine binds to tubulin and inhibits microtubule formation . This interaction disrupts the formation of the mitotic spindle, arresting the cell at metaphase . It is specific for the M and S phases . Vinorelbine may also interfere with nucleic acid and protein synthesis by blocking glutamic acid utilization .

Biochemical Pathways

The disruption of microtubule dynamics leads to a mitotic arrest and cell death . The disarray of the microtubule structure has a number of effects, including the induction of tumor suppressor gene p53 and activation/inactivation of a number of protein kinases involved in essential signaling pathways, including p21 WAF1/CIP1 and Ras/Raf, PKC/PKA .

Pharmacokinetics

Vinorelbine is highly bound to platelets and lymphocytes, and is also bound to alpha 1-acid glycoprotein, albumin, and lipoproteins . The drug undergoes significant metabolism and elimination via the liver and metabolites are excreted primarily in the bile . The half-life of elimination is approximately 27.7 to 43.6 hours .

Result of Action

The primary result of Vinorelbine’s action is the slowing or stopping of cancer cell growth . By disrupting cell division, it prevents the growth of tumors . This makes Vinorelbine an effective chemotherapy drug used in the treatment of several types of malignancies, including breast cancer and non-small cell lung cancer (NSCLC) .

Action Environment

The clearance rate of Vinorelbine varies across individuals, suggesting a strong influence of genetics on the clearance of this drug . The release rate of Vinorelbine from the liposomal carrier is affected by both the chemical nature of the trapping agent and the resulting drug-to-lipid ratio . This suggests that the drug’s action, efficacy, and stability can be influenced by environmental factors such as the patient’s genetic makeup and the formulation of the drug .

生化学分析

Biochemical Properties

Vinorelbine plays a crucial role in biochemical reactions by binding to tubulin, a protein that is essential for the formation of microtubules . This binding inhibits the polymerization of tubulin, preventing the formation of the mitotic spindle required for cell division . Vinorelbine interacts with several biomolecules, including microtubule-associated proteins, which are involved in the stabilization and function of microtubules . The nature of these interactions is primarily inhibitory, as vinorelbine disrupts the normal assembly and function of microtubules, leading to cell cycle arrest and apoptosis .

Cellular Effects

Vinorelbine exerts significant effects on various types of cells and cellular processes. It primarily targets rapidly dividing cancer cells, leading to cell cycle arrest at the G2/M phase . This arrest is due to the inhibition of microtubule formation, which is essential for chromosome segregation during mitosis . Vinorelbine also affects cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce apoptosis through the activation of pro-apoptotic pathways and the inhibition of anti-apoptotic proteins . Additionally, vinorelbine can influence cellular metabolism by disrupting the normal function of microtubules, which are involved in intracellular transport and the maintenance of cell shape .

Molecular Mechanism

The molecular mechanism of vinorelbine involves its binding to tubulin, which inhibits the polymerization of microtubules . This inhibition prevents the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase . Vinorelbine also interferes with nucleic acid and protein synthesis by blocking the utilization of glutamic acid . Furthermore, vinorelbine can induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . These molecular interactions result in the disruption of normal cell division and the induction of cell death in rapidly dividing cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of vinorelbine change over time. Vinorelbine is known to be relatively stable, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to vinorelbine has been shown to result in the development of resistance in some cancer cell lines . This resistance is often due to the upregulation of drug efflux pumps and changes in the expression of tubulin isoforms . Additionally, vinorelbine’s long-term effects on cellular function include the induction of apoptosis and the inhibition of cell proliferation .

Dosage Effects in Animal Models

The effects of vinorelbine vary with different dosages in animal models. At low doses, vinorelbine can effectively inhibit tumor growth without causing significant toxicity . At high doses, vinorelbine can cause severe toxic effects, including bone marrow suppression, gastrointestinal disturbances, and neurotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to adverse effects . In animal models, vinorelbine has been shown to be effective in treating various types of tumors, including lung cancer and breast cancer .

Metabolic Pathways

Vinorelbine is metabolized primarily in the liver by cytochrome P450 enzymes, particularly those in the CYP3A subfamily . The metabolism of vinorelbine results in the formation of several metabolites, including deacetylvinorelbine and vinorelbine N-oxide . These metabolites are excreted in the bile and urine . The metabolic pathways of vinorelbine can influence its efficacy and toxicity, as variations in enzyme activity can lead to differences in drug clearance and exposure .

Transport and Distribution

Vinorelbine is widely distributed within the body, with high levels found in the spleen, liver, kidneys, lungs, and thymus . It is transported in the bloodstream, primarily bound to plasma proteins . The transport and distribution of vinorelbine are influenced by its lipophilicity, which allows it to penetrate tissues and accumulate in tumor cells . Vinorelbine’s distribution is also affected by the presence of transporters and binding proteins that facilitate its uptake and retention in specific tissues .

Subcellular Localization

Vinorelbine is localized primarily in the cytoplasm, where it interacts with microtubules . It does not readily cross the blood-brain barrier, limiting its effects on the central nervous system . The subcellular localization of vinorelbine is influenced by its binding to tubulin and microtubule-associated proteins, which direct it to the mitotic spindle during cell division . Additionally, vinorelbine can be targeted to specific cellular compartments through post-translational modifications and interactions with other proteins .

準備方法

Vinorelbine is synthesized through a semi-synthetic route from the natural alkaloid, catharanthine. The process involves several steps, including the formation of an eight-membered catharanthine ring . The industrial production of vinorelbine typically involves the following steps:

    Dissolution: Catharanthine is dissolved in methylene dichloride under nitrogen protection.

    Reaction: The solution is cooled to -65°C, and a mixture of trifluoroacetic acid, methylene dichloride, and N-bromo-succinimide is added slowly.

    Separation: After the reaction is complete, the mixture is treated with saturated sodium bicarbonate solution, followed by extraction with dichloromethane.

    Purification: The organic phase is washed with water and concentrated under reduced pressure to obtain the bromide.

化学反応の分析

Vinorelbine undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid, N-bromo-succinimide, and methylene dichloride. The major products formed from these reactions are typically brominated or oxidized derivatives of vinorelbine .

類似化合物との比較

特性

CAS番号

71486-22-1

分子式

C45H54N4O8

分子量

778.9 g/mol

IUPAC名

methyl (1R,10S,12R)-11-acetyloxy-12-ethyl-4-[(12S)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C45H54N4O8/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3/t28?,37?,38?,39?,42-,43-,44+,45+/m1/s1

InChIキー

GBABOYUKABKIAF-BNOAFZRRSA-N

異性体SMILES

CCC1=CC2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)(C([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

不純物

methyl (3aS,4R,5aR,10bR,13aR)-4-(acetyloxy)-3,5-epoxy-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-3H-indolizino[8,1-cd]carbazole-5-carboxylate;  methyl (3aR,4R,5S,5aR,10bR,13aR)-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-4,5-dihydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate;  (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylic acid;  methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-7-bromo-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate;  methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(6R,8R)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate;  methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(2RS,6R,8S)-4-ethyl-8-(methoxycarbonyl)-2-oxido-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate;  leurosine;  methyl (1aS,10S,12S,12aR)-10-(3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-5-hydroxy-8-methoxy-5-(methoxycarbonyl)-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl]-1a-ethyl-1a,2,4,9,10,11,12,12a-octahydro-3,12-methano-3H-oxireno[8,9]azacyclodecino[4,3-b]indole-10-carboxylate;  (2RS,6R,8S)-8-[(3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-5-hydroxy-8-methoxy-5-(methoxycarbonyl)-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl]-4-ethyl-8-(methoxycarbonyl)-2-methyl-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indolium;  methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(7R,9S)-5-ethyl-9-(methoxycarbonyl)-1,4,7,8,9,10-hexahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate

SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

正規SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

melting_point

181-183

71486-22-1

物理的記述

Solid

賞味期限

Unopened vials of vinorelbine tartrate injection are stable at temperatures up to 25 °C for up to 72 hours. Vinorelbine tartrate injection should not be frozen.

溶解性

White to yellow or light brown amorphous powder. MF: C45H54N4O8.2C4H6O6. MW: 1079.12. Aqueous solubility: >1000 mg/ml in distilled water. pH approx 3.5 /Tartrate/

同義語

5' Nor anhydrovinblastine
5'-nor-anhydrovinblastine
KW 2307
KW-2307
KW2307
Navelbine
vinorelbine
vinorelbine tartrate

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinorelbine
Reactant of Route 2
Vinorelbine
Reactant of Route 3
Vinorelbine
Reactant of Route 4
Reactant of Route 4
Vinorelbine
Reactant of Route 5
Reactant of Route 5
Vinorelbine
Reactant of Route 6
Reactant of Route 6
Vinorelbine
Customer
Q & A

Q1: What is the primary mechanism of action of vinorelbine?

A1: Vinorelbine is a vinca alkaloid that acts as a potent inhibitor of mitotic microtubule polymerization. [] It binds to tubulin, a protein that forms microtubules, which are essential for cell division. [] By binding to tubulin, vinorelbine disrupts the assembly and dynamics of microtubules, leading to cell cycle arrest in the G2/M phase and eventually cell death. [, ]

Q2: Does vinorelbine affect microtubule dynamics differently than other vinca alkaloids?

A2: Yes, research indicates that vinorelbine and vinflunine, another vinca alkaloid, have distinct effects on microtubule dynamics compared to vinblastine. They primarily slow down microtubule growth rate, increase growth duration, and reduce shortening duration. Unlike vinblastine, they don't significantly reduce the shortening rate or increase the time spent in an attenuated state. []

Q3: What is the molecular formula and weight of vinorelbine?

A3: The scientific literature provided does not explicitly mention the molecular formula and weight of vinorelbine. Please consult additional resources for this specific information.

Q4: How stable is vinorelbine in common intravenous solutions?

A4: Studies demonstrate that vinorelbine tartrate remains stable in 5% dextrose injection and 0.9% sodium chloride injection for at least 120 hours at room temperature under fluorescent lighting. []

Q5: Can vinorelbine be successfully encapsulated in liposomes for drug delivery?

A5: Yes, despite challenges due to vinorelbine's hydrophobic nature, researchers have developed stable nanoliposomal formulations. These formulations utilize techniques like transmembrane gradients of polyalkyl-substituted amine salts with highly charged anions to improve loading capacity, efficiency, and in vivo drug encapsulation stability. [] This approach has led to promising results in preclinical models and is currently being evaluated in clinical trials. []

A5: The scientific literature provided focuses on vinorelbine's role as a chemotherapeutic agent and does not discuss its potential catalytic properties and applications.

Q6: Has computational chemistry been employed in understanding vinorelbine's action?

A6: While the provided literature doesn't delve into specific computational models, it highlights that vinorelbine's interaction with tubulin has been extensively studied. This suggests the potential for computational simulations and QSAR models to further elucidate the binding interactions, predict efficacy, and potentially design novel vinca alkaloids with improved therapeutic profiles.

Q7: How do structural modifications of vinorelbine affect its activity?

A8: The development of vinflunine, a difluorinated derivative of vinorelbine, provides insights into SAR. Vinflunine exhibits a lower affinity for tubulin and induces the formation of shorter spirals compared to vinorelbine. [] This difference in interaction translates to potentially reduced neurotoxicity while maintaining antitumor activity. []

Q8: Are there specific formulation strategies to improve vinorelbine stability or delivery?

A9: The development of nanoliposomal vinorelbine formulations is a key strategy to enhance its stability and therapeutic efficacy. [] These formulations utilize various trapping agents, like sulfate, polyphosphate, and sucrose octasulfate, to stabilize vinorelbine within the liposomes, achieving prolonged circulation times and enhanced drug retention in vivo. []

A8: The provided scientific research primarily focuses on vinorelbine's preclinical and clinical aspects and does not delve into specific SHE regulations. For information regarding SHE compliance, risk minimization, and responsible practices related to vinorelbine, please consult relevant regulatory guidelines and safety data sheets.

Q9: How is vinorelbine administered, and what factors affect its pharmacokinetics?

A10: Vinorelbine can be administered both intravenously and orally. [, , ] Research suggests that age does not significantly impact the pharmacokinetics of oral vinorelbine in elderly patients with non-small cell lung cancer. [] The pharmacokinetic profile is similar between younger and older patients, indicating no need for dose adjustments based solely on age. []

Q10: Does the route of administration influence vinorelbine's pharmacokinetic profile?

A11: Yes, oral and intravenous vinorelbine, while both effective, exhibit distinct pharmacokinetic characteristics. Oral vinorelbine displays a bioavailability of approximately 40% and undergoes significant first-pass metabolism. [] Dose adjustments are necessary to achieve comparable exposure to the intravenous formulation. []

Q11: Are there any clinically relevant drug interactions with vinorelbine?

A12: Yes, studies suggest a potential interaction between vinorelbine and clarithromycin. Concomitant use of clarithromycin, a macrolide antibiotic, may increase the risk of severe neutropenia, a common side effect of vinorelbine. [] This interaction may be due to clarithromycin's inhibitory effects on CYP3A and/or P-glycoprotein, potentially altering vinorelbine's metabolism and clearance. []

Q12: How does vinorelbine interact with drug transporters and metabolizing enzymes?

A13: Studies in mice have identified several key players influencing vinorelbine's pharmacokinetics. P-glycoprotein (P-gp), multidrug resistance-associated protein 2 (MRP2), CYP3A, and carboxylesterase (CES), particularly CES2a, have been found to impact vinorelbine's availability. [] These findings highlight the importance of considering potential variations in these transporters and enzymes in humans, as they might contribute to interindividual variability in response to vinorelbine treatment. []

Q13: What types of cancer has vinorelbine shown efficacy against in clinical trials?

A14: Vinorelbine has demonstrated clinical activity against a range of cancers, including non-small cell lung cancer (NSCLC) [, , , , , , , ], breast cancer [, , , , ], and mesothelioma. []

Q14: Is vinorelbine effective as a single agent, or is it primarily used in combination regimens?

A15: Vinorelbine has shown efficacy as both a single agent and in combination with other chemotherapeutic agents. [, , ] Its use as a single agent is particularly relevant in elderly or frail patients where combination therapies might lead to increased toxicity. []

Q15: What is the evidence supporting vinorelbine's use in the neoadjuvant setting for breast cancer?

A16: A Phase II study evaluating neoadjuvant docetaxel/vinorelbine followed by surgery and adjuvant doxorubicin/cyclophosphamide in locally advanced breast cancer patients reported promising results. [] The regimen demonstrated a high clinical response rate of 98% and a pathological complete response rate of 27% in the breast. [] These findings highlight the potential of vinorelbine-containing regimens in the neoadjuvant setting.

Q16: Are there specific mechanisms of resistance to vinorelbine identified in cancer cells?

A17: Yes, research suggests that loss of BRCA1 and MAD2L1 expression is associated with resistance to vinorelbine in mesothelioma. [] These proteins are involved in the spindle assembly checkpoint, a crucial cell cycle control mechanism. [] Loss of BRCA1 can lead to codepletion of MAD2L1, disrupting this checkpoint and hindering vinorelbine's ability to induce cell cycle arrest and apoptosis. []

Q17: What are the most common side effects associated with vinorelbine treatment?

A18: The most frequently observed side effect of vinorelbine is myelosuppression, primarily neutropenia. [, , ] Other common side effects include gastrointestinal issues like nausea, vomiting, and constipation. [, ]

Q18: Is there a risk of vinorelbine-induced pain at the tumor site?

A20: Yes, while unusual, vinorelbine administration can lead to pain at the tumor site. [] This phenomenon has been reported in several studies and is manageable with appropriate pain medications. []

Q19: Are there efforts to improve the targeted delivery of vinorelbine to cancer cells?

A21: Yes, researchers are exploring immunoliposomal formulations of vinorelbine to enhance targeted delivery. [] By conjugating antibodies against specific receptors overexpressed on cancer cells, such as HER2 or EGFR, to vinorelbine-loaded liposomes, researchers aim to deliver the drug specifically to tumor cells, potentially improving efficacy and reducing off-target effects. []

Q20: Are there any biomarkers to predict vinorelbine response or resistance in cancer patients?

A22: Research suggests BRCA1 and MAD2L1 expression levels could be potential predictive biomarkers for vinorelbine response in mesothelioma. [] Patients with tumors lacking BRCA1/MAD2L1 expression showed shorter survival times when treated with vinorelbine compared to those with tumors expressing both proteins. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。